molecular formula C15H13FN2O2 B5727766 N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5727766
M. Wt: 272.27 g/mol
InChI Key: CPDHMMUOLBFROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as Compound 1, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 also binds to specific receptors, such as the sigma-2 receptor, which is overexpressed in cancer cells. Binding to this receptor leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of these cytokines. Furthermore, N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has been shown to have neuroprotective effects, as it protects neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has several advantages for lab experiments. It is highly selective for specific enzymes and receptors, making it a useful tool for studying their function. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify its specific targets in the body. Finally, the development of new imaging techniques that can detect N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 in vivo could have important applications in diagnostic medicine.

Synthesis Methods

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has been synthesized using different methods, including the reaction of 3-methylbenzenecarboximidamide with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3-methylbenzenecarboximidamide with 4-fluorobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized to yield high purity and yield of N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1.

Scientific Research Applications

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has shown potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory activity, as it reduces the production of pro-inflammatory cytokines. Furthermore, N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide 1 has been studied for its potential as a diagnostic tool, as it binds to specific receptors in the body and can be detected using imaging techniques.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-3-2-4-12(9-10)14(17)18-20-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDHMMUOLBFROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide

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